molecular formula C6H10ClNO B3320302 2-Azabicyclo[2.2.1]heptan-5-one;hydrochloride CAS No. 1228600-28-9

2-Azabicyclo[2.2.1]heptan-5-one;hydrochloride

Cat. No.: B3320302
CAS No.: 1228600-28-9
M. Wt: 147.60 g/mol
InChI Key: RDIAMFXDTSBSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Bridged Azabicyclic Ring Systems in Chemical Synthesis

Bridged azabicyclic ring systems, characterized by two rings sharing non-adjacent carbon atoms, are prominent structural motifs in a vast array of natural products and synthetic molecules with significant biological activity. researchgate.netnih.govresearchgate.net These frameworks impart a high degree of conformational rigidity, which is a crucial feature in medicinal chemistry for optimizing ligand-receptor interactions. rsc.org The fixed spatial orientation of substituents on these scaffolds allows for the precise design of molecules that can selectively target biological macromolecules. Synthetic access to these complex structures is often achieved through powerful transformations such as intramolecular Diels-Alder reactions, cycloadditions, and ring expansions or rearrangements. researchgate.netthieme-connect.com

Distinctive Structural Features of the 2-Azabicyclo[2.2.1]heptane Core

The 2-azabicyclo[2.2.1]heptane core, the foundational structure of the title compound, possesses a unique and strained geometry. Often referred to as an azanorbornane, this bicyclic system can be envisioned as a cyclopentane (B165970) ring bridged by a nitrogen-containing two-atom chain. This arrangement results in significant ring strain, estimated to be around 17.5 kcal/mol for the parent norbornane (B1196662). masterorganicchemistry.com This inherent strain influences the reactivity of the molecule, making it susceptible to specific chemical transformations. The rigid framework also dictates the stereochemical outcome of reactions, providing a predictable platform for asymmetric synthesis. rsc.org The presence of the nitrogen atom at the 2-position introduces a site for functionalization and can participate in neighboring group effects, further guiding the molecule's chemical behavior. researchgate.net

PropertyDescription
Core Structure Bicyclo[2.2.1]heptane with a nitrogen atom at the 2-position.
Conformation Rigid, strained boat-like conformation.
Chirality The scaffold is inherently chiral, making it a valuable chiron for asymmetric synthesis.
Reactivity The ring strain and the presence of the nitrogen heteroatom influence its chemical reactivity, allowing for selective functionalization.

Historical Context and Early Synthetic Endeavors Towards the 2-Azabicyclo[2.2.1]heptan-5-one Scaffold

Another early approach, developed by Jagt and van Larsen in 1974, utilized the Diels-Alder reaction between cyclopentadiene (B3395910) and p-toluenesulfonyl cyanide. google.com While this method provided the desired scaffold after hydrolysis, it was fraught with challenges. The reagent p-toluenesulfonyl cyanide is known to be explosive, and the reaction produced significant byproducts, complicating purification and reducing the practical yield. google.com These early methods highlighted the synthetic challenge while underscoring the perceived value of the bicyclic lactam.

YearResearchersMethodChallenges
1974J.C. Jagt and A.M. van LarsenDiels-Alder reaction of cyclopentadiene with p-toluenesulfonyl cyanide.Explosive reagent, unfavorable product to byproduct ratio. google.com
1977J.R. Malpass and N.J. TweddleReaction of 1,3-cyclopentadiene with chlorosulfonyl isocyanate.Poor yield (27.5%). google.comgoogle.com

Emergence of the 2-Azabicyclo[2.2.1]heptan-5-one Framework as a Key Synthetic Intermediate

The true potential of the 2-azabicyclo[2.2.1]heptan-5-one framework was realized with its application as a versatile synthetic intermediate, particularly in the synthesis of carbocyclic nucleosides. nih.gov These molecules are analogues of natural nucleosides where the furanose sugar ring is replaced by a cyclopentane or cyclohexane (B81311) ring. A landmark application of this scaffold is in the synthesis of Carbovir, a potent antiviral agent. nih.gov The bicyclic lactam provides the core carbocyclic framework with the necessary stereochemistry for biological activity. Its utility extends to the synthesis of other significant antiviral drugs, including Abacavir. nih.gov The C=C double bond and the lactam functionality within the precursor molecule allow for a wide range of chemical manipulations, making it a valuable building block for creating functionalized γ-amino acids and other complex therapeutic agents. nih.gov The 2-azabicyclo[2.2.1]heptane moiety has also been incorporated into novel inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. nih.govmdpi.com

Scope and Challenges in 2-Azabicyclo[2.2.1]heptan-5-one Research

Current research continues to explore the synthetic utility of the 2-azabicyclo[2.2.1]heptan-5-one scaffold and develop more efficient and safer synthetic routes. A significant advancement was the development of a process using the Diels-Alder reaction of cyclopentadiene with methanesulfonyl cyanide, which is a safer alternative to p-toluenesulfonyl cyanide. google.comgoogle.com Modern synthetic efforts focus on enantioselective methods to produce optically pure versions of the scaffold, which is critical for pharmaceutical applications. researchgate.net This includes the use of chiral catalysts and enzymatic resolutions.

Despite the progress, challenges remain. The construction of the strained bicyclic system can still be difficult, and controlling stereochemistry during subsequent functionalization requires careful planning. rsc.org Researchers are actively investigating novel catalytic systems, such as palladium-catalyzed reactions and Brønsted acid catalysis, to access diverse substituted 2-azabicyclo[2.2.1]heptanes with high efficiency and selectivity. researchgate.netrsc.org The ongoing development of new synthetic methodologies promises to expand the scope of this valuable building block, enabling the creation of new and improved therapeutic agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-5,7H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIAMFXDTSBSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1CN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Azabicyclo 2.2.1 Heptan 5 One and Its Derivatives

Retrosynthetic Analysis of the 2-Azabicyclo[2.2.1]heptan-5-one Framework

Retrosynthetic analysis serves as a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. The application of this logic to the 2-azabicyclo[2.2.1]heptan-5-one skeleton provides insight into logical bond disconnections and potential synthetic precursors.

Strategic Disconnections Leading to Bicyclic Ketone and Amine Functionalities

The core structure of 2-azabicyclo[2.2.1]heptan-5-one can be deconstructed through several strategic disconnections. A primary approach involves the disconnection of the carbon-nitrogen bonds, which simplifies the bicyclic system into a substituted cyclopentane (B165970) or a related acyclic precursor.

One logical disconnection is the C1-N2 bond, which simplifies the bicyclic structure to a substituted cyclopentenyl amine derivative. This approach suggests a forward synthesis involving an intramolecular cyclization of a suitably functionalized cyclopentene precursor. Another key disconnection is at the C4-N2 bond, which similarly points towards an intramolecular ring-closing reaction.

Topological complexity indices have been utilized to rank the various one-bond disconnections of the 2-azabicyclo[2.2.1]heptane skeleton to identify the most simplifying bond cleavages. For the 2-azabicyclo[2.2.1]heptane framework, which lacks a plane of symmetry or a C2 axis, there are eight possible single-bond disconnections. According to analyses that consider the presence of heteroatoms, the most effective disconnection is the cleavage of the Cα–N bond (the bond between the nitrogen and the adjacent carbon), which preserves the five-membered ring and reduces the branching of the molecule srce.hr. This retrosynthetic step leads to a proline derivative, suggesting that such compounds are viable starting materials for the construction of the 2-azabicyclo[2.2.1]heptane core.

De Novo Synthesis Approaches

The de novo synthesis of the 2-azabicyclo[2.2.1]heptane framework can be achieved through various intramolecular cyclization strategies. These methods offer elegant and often stereocontrolled routes to this important heterocyclic scaffold.

Intramolecular Cyclization Reactions for Azabicyclo[2.2.1]heptane Ring Formation

Intramolecular cyclization is a cornerstone of synthetic organic chemistry for the construction of cyclic molecules. In the context of the 2-azabicyclo[2.2.1]heptane system, these reactions involve the formation of one of the key rings of the bicyclic structure from a linear or monocyclic precursor.

Radical cyclizations provide a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions often proceed under mild conditions and can be highly stereoselective.

A notable example is the use of a samarium(II) iodide (SmI2)-mediated cascade reaction to construct the 2-azabicyclo[2.2.1]heptene framework, a close derivative of the target ketone. This approach has been successfully employed in the synthetic studies towards the natural product longeracemine, which features a highly functionalized 2-azabicyclo[2.2.1]heptane core nih.govrsc.orgrsc.orgresearchgate.netsemanticscholar.orgrsc.org. The retrosynthetic strategy for this synthesis envisions the bicyclic core arising from a tandem radical cyclization nih.govrsc.org. The key step involves a 1,5-hydrogen translocation to generate an α-aminoalkyl radical, which then undergoes a 5-exo-trig cyclization nih.govrsc.org. This SmI2-mediated spirocyclization and rearrangement cascade proceeds in good yield with excellent regio- and stereoselectivity nih.govrsc.orgrsc.org.

Table 1: Key Features of SmI2-Mediated Radical Cyclization

Feature Description Reference
Reagent Samarium(II) iodide (SmI2) nih.govrsc.orgrsc.orgresearchgate.netsemanticscholar.orgrsc.org
Key Intermediate α-aminoalkyl radical nih.govrsc.org
Cyclization Mode 5-exo-trig nih.govrsc.org
Application Synthesis of the longeracemine core nih.govrsc.orgrsc.orgresearchgate.netsemanticscholar.orgrsc.org
Selectivity High regio- and stereoselectivity nih.govrsc.orgrsc.org

Palladium catalysis has emerged as a versatile tool in organic synthesis, enabling a wide range of transformations, including the formation of heterocyclic systems.

An efficient method for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes rsc.orgevitachem.comrsc.orgdntb.gov.ua. This reaction allows for the direct construction of the bicyclic framework with the introduction of an acyloxy group, which can be a precursor to the ketone functionality in 2-azabicyclo[2.2.1]heptan-5-one. The process is noted for its efficiency and broad substrate scope, providing a practical route to a library of bridged aza-bicyclic structures rsc.orgevitachem.comrsc.orgdntb.gov.ua.

Table 2: Characteristics of Palladium-Catalyzed 1,2-Aminoacyloxylation

Characteristic Detail Reference
Catalyst Palladium complex rsc.orgevitachem.comrsc.orgdntb.gov.ua
Substrate Cyclopentenes rsc.orgevitachem.comrsc.orgdntb.gov.ua
Reaction Type 1,2-Aminoacyloxylation rsc.orgevitachem.comrsc.orgdntb.gov.ua
Product Oxygenated 2-azabicyclo[2.2.1]heptanes rsc.orgevitachem.comrsc.orgdntb.gov.ua
Advantages Efficiency, broad substrate scope rsc.orgevitachem.comrsc.orgdntb.gov.ua

Lewis acid catalysis can facilitate a variety of cyclization reactions by activating substrates towards nucleophilic attack. In the context of forming the 2-azabicyclo[2.2.1]heptane skeleton, Lewis acid-catalyzed reactions, such as the hetero-Diels-Alder reaction, are particularly effective.

The asymmetric hetero-Diels-Alder reaction between a chiral imine and cyclopentadiene (B3395910) provides a stereoselective route to the 2-azabicyclo[2.2.1]heptane framework evitachem.com. This approach utilizes a chiral auxiliary on the imine to direct the stereochemical outcome of the cycloaddition, leading to enantiomerically enriched products. The reaction is often promoted by a Lewis acid, which coordinates to the imine, lowering its LUMO energy and accelerating the reaction while enhancing its stereoselectivity.

Table 3: Stereochemical Outcomes in a Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

Chiral Auxiliary Configuration Lewis Acid Catalyst Diastereomeric Ratio (endo:exo) Absolute Configuration of Product Optical Purity (%) Reference
(R)-1-Phenylethylamine BF₃·Et₂O 92:8 (1R,3S,4S) >99 evitachem.com
(S)-1-Phenylethylamine TFA/H₂O in DMF 95:5 (1S,3R,4R) >99 evitachem.com
(R)-1-Phenylethylamine TFA in CH₂Cl₂ 90:10 (1R,3S,4S) 98 evitachem.com

Intermolecular Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent method for constructing the 2-azabicyclo[2.2.1]heptane framework. A common approach involves the reaction of cyclopentadiene, acting as the diene, with an imine or its equivalent as the dienophile.

One established synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one involves a Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide. google.comgoogle.com This reaction forms a 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene intermediate. Subsequent hydrolysis of this intermediate, preferably in the presence of a carboxylic acid like acetic acid, yields the desired 2-azabicyclo[2.2.1]hept-5-en-3-one. google.comgoogle.com The Diels-Alder reaction is typically performed in a solvent at temperatures ranging from -50°C to +100°C. google.com Another variation uses p-toluenesulfonyl cyanide as the dienophile. google.com

An alternative route begins with the reaction of cyclopentadiene and chlorosulfonyl isocyanate. This initially forms a bicyclic N-chlorosulfonyl-β-lactam through a [2+2] cycloaddition, which then rearranges to the thermodynamically more stable [4+2] adduct. google.comresearchgate.net However, the final hydrolytic cleavage of the N-chlorosulfonyl group to give the target compound often results in poor yields. google.com

Generally, for the aza-Diels-Alder reaction, an activated, electron-poor imine is required to react efficiently with an electron-rich diene like cyclopentadiene. researchgate.net However, it has been demonstrated that unactivated iminium salts, generated in situ under Mannich conditions from a primary alkylamine hydrochloride salt and formaldehyde (B43269), can also undergo a facile aza-Diels-Alder reaction with cyclopentadiene. researchgate.net

The regioselectivity and stereoselectivity of cycloaddition reactions involving azadienes are critical for controlling the final structure of the product. The electronic nature of the azadiene and the dienophile, as well as steric factors, govern the outcome of these reactions. researchgate.net

In the context of Diels-Alder reactions, the relative orientation of the diene and dienophile determines the regiochemistry (e.g., ortho vs. meta adducts), while the facial approach of the dienophile to the diene dictates the stereochemistry (e.g., endo vs. exo). DFT (Density Functional Theory) calculations are often employed to elucidate the origins of π-facial and regioselectivity in these reactions. researchgate.net Factors such as molecular electrostatic potential (MESP), potential energy surface (PES), and non-covalent interactions (NCI) can help rationalize the observed selectivities. researchgate.netresearchgate.net

For instance, in cycloadditions involving rigid 1-azadienes derived from methylene (B1212753) γ-lactams and cyclopentadiene, the reaction can proceed with high stereoselectivity, yielding spiro-γ-lactams as single diastereomers. nih.gov The 4π-electron system of these 1-azadienes can act as a dienophile when trapped with an excess of cyclopentadiene, leading to the formation of products with four stereogenic centers in a highly specific manner. nih.gov

While azadienes are useful synthons, their application in cycloaddition reactions is not without challenges, particularly for 1-azadienes. A significant issue is their often-observed reluctance to undergo cycloaddition reactions as the diene component. ucla.edu

One major challenge is the propensity for 1-azadienes to isomerize. For example, 2,3,4,5,5-pentachloro-1-azacyclopentadiene was found to isomerize to 1,3,4,5,5-pentachloro-2-azacyclopentadiene at elevated temperatures before participating in a Diels-Alder reaction. This isomerization leads to the formation of a 2-aza isomer instead of the expected 1-aza product. ucla.edu

Furthermore, 1-azadienes can participate in competing reactions. In situ-generated rigid 1-azadienes can undergo a rapid, spontaneous cyclodimerization where one molecule acts as the diene and another as the dienophile. nih.gov This dimerization can be a significant side reaction, reducing the yield of the desired intermolecular cycloaddition product. To overcome this, the 1-azadiene can be "trapped" by using a large excess of a reactive dienophile, such as cyclopentadiene, to favor the intermolecular pathway over dimerization. nih.gov The broad range of reactivities and the need to control competing pathways make 1-azadienes useful but sometimes challenging intermediates in synthesis. rsc.org

Rearrangement Reactions to Construct the 2-Azabicyclo[2.2.1]heptan-5-one Core

Rearrangement reactions provide an alternative and powerful strategy for assembling the 2-azabicyclo[2.2.1]heptane framework. These reactions can create complex polycyclic structures from simpler starting materials, often with high stereocontrol.

One such approach involves a novel free-radical induced rearrangement starting from an azanortricyclanol precursor. rsc.org This method allows for the synthesis of 6-substituted 2-azabicyclo[2.2.1]hept-5-enes, which are valuable intermediates for molecules like epibatidine (B1211577) analogues. rsc.org Another strategy reported the efficient assembly of the 2-azabicyclo[2.2.1]heptane core through an intramolecular [4+2] cycloaddition of 3H-pyrroles. nih.govrsc.orgsemanticscholar.org However, this method was found to be highly dependent on the substrate. nih.govrsc.org

Samarium(II) iodide (SmI₂) is a versatile single-electron transfer reagent that can initiate powerful cascade reactions to form complex carbocyclic systems. nih.govacs.org These reactions often proceed through radical or anionic intermediates, and due to the oxophilicity of samarium, they can exhibit excellent stereoselectivity through well-defined transition states. nih.gov

A novel SmI₂-mediated cascade reaction involving a spirocyclization and rearrangement has been developed to construct the 2-azabicyclo[2.2.1]heptene framework. nih.govrsc.org This reaction transforms a 7-azabicyclo[2.2.1]heptadiene into the desired 2-azabicyclo[2.2.1]heptene core. nih.govsemanticscholar.org The process is noted for its mild reaction conditions, good yields, and excellent regio- and stereoselectivity. nih.govrsc.org

The mechanism begins with the formation of a samarium ketyl from a ketone or aldehyde precursor. libretexts.org This ketyl radical can then participate in intramolecular additions to appropriately positioned double bonds. nih.govlibretexts.org In the cascade developed for the 2-azabicyclo[2.2.1]heptane core, the success of the rearrangement is dependent on the stability of the radical intermediate formed during the sequence. nih.govrsc.org SmI₂-mediated reactions are broadly used for reductive C-C bond formation and can be finely tuned by the presence of additives and specific reaction conditions. nih.gov

Enantioselective Synthetic Strategies for 2-Azabicyclo[2.2.1]heptan-5-one

Accessing enantiomerically pure forms of 2-azabicyclo[2.2.1]heptane derivatives is crucial for their application in medicinal chemistry and as chiral ligands or auxiliaries in asymmetric synthesis. pwr.edu.plresearchgate.net Several enantioselective strategies have been developed to this end.

One effective method is the chiral phosphoric acid-catalyzed ring-opening of meso-epoxides. This approach yields a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net The resulting products contain hydroxyl and amide groups that can be further derivatized. researchgate.net Another key strategy is the asymmetric aza-Diels-Alder reaction, which can establish multiple stereocenters in a single step. researchgate.net

The table below summarizes results from an enantioselective synthesis of 2-azabicyclo[2.2.1]heptanes via a catalyzed ring-opening of meso-epoxides.

EntrySubstrate (R group)Yield (%)Enantiomeric Excess (ee %)
1Ph9598
24-MeC₆H₄9297
34-FC₆H₄9698
44-ClC₆H₄9399
52-Naphthyl9098

The use of chiral auxiliaries is a classical and reliable method for inducing stereoselectivity in chemical reactions. In the synthesis of 2-azabicyclo[2.2.1]heptane derivatives, chiral auxiliaries are attached to the starting materials to direct the stereochemical outcome of key bond-forming steps, such as the aza-Diels-Alder reaction. researchgate.net After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product, and can often be recovered for reuse. researchgate.net

For example, chiral auxiliaries such as (-)-8-phenylmenthol (8PM) and (+)-8-phenylneomenthol (8PnM) have been successfully employed in asymmetric aza-Diels-Alder reactions. researchgate.net These auxiliaries are attached to a glyoxylate imine, which then reacts with cyclopentadiene. The combination of a specific chiral auxiliary with a chiral imine (derived from (R)- or (S)-1-phenylethylamine) can lead to complete diastereoselectivity. researchgate.net The choice of both the imine's chirality and the auxiliary's structure is crucial for achieving high levels of asymmetric induction, affording exo-cycloadducts with high diastereomeric ratios. researchgate.net The resulting diastereomerically pure adducts can then be isolated and serve as precursors to enantiopure 2-azanorbornane derivatives. researchgate.net

The table below shows the diastereomeric ratios achieved in an aza-Diels-Alder reaction using different combinations of chiral auxiliaries and imines.

Chiral AuxiliaryImine ChiralityDiastereomeric Ratio (1S:1R)Product Configuration
(1R,endo)-benzonorbornen-2-ol(S)-1-phenylethyl15:85(1R,3S,4S)
(1R,endo)-benzonorbornen-2-ol(R)-1-phenylethyl93:7(1S,3R,4R)
(-)-8-phenylmenthol(R)-1-phenylethyl>99:1Major (1R)
(+)-8-phenylneomenthol(S)-1-phenylethyl>99:1Major (1S)

Asymmetric Catalysis in Azabicyclo[2.2.1]heptane Construction

The asymmetric construction of the 2-azabicyclo[2.2.1]heptane skeleton is a critical area of research, enabling access to enantiomerically pure compounds that are valuable in medicinal chemistry. Key among these methods are those employing chiral Lewis acid catalysis and iridium-catalyzed asymmetric ring-opening reactions.

Chiral Lewis Acid Catalysis

Chiral Lewis acids have emerged as powerful tools for orchestrating enantioselective transformations in the synthesis of azabicyclic scaffolds. A notable example involves a dual-catalyst system for the synthesis of azaarene-functionalized 2-azabicyclo[2.2.1]hexanes, which are closely related structures. This system employs a photosensitizer in conjunction with a chiral Scandium(III) complex to achieve an asymmetric intramolecular [2+2] photocycloaddition, yielding the desired products with high enantiomeric excess nih.gov.

While direct chiral Lewis acid-catalyzed synthesis of 2-azabicyclo[2.2.1]heptan-5-one is an area of ongoing research, related studies on similar bicyclic systems highlight the potential of this approach. For instance, Gallium(III) triflate (Ga(OTf)₃) has been utilized to catalyze the (3+2) cycloaddition between N-aryl imines and bicyclo[1.1.0]butane esters, providing access to racemic aza-bicyclo[2.1.1]hexanes chinesechemsoc.org. Furthermore, the development of catalytic systems such as Zn(OTf)₂ combined with a bis(oxazolinylphenyl)amide ligand has shown promise in asymmetric cycloadditions involving bicyclo[1.1.0]butanes, suggesting a viable strategy for achieving enantiocontrol in the synthesis of related azabicyclic structures chinesechemsoc.org.

Iridium-Catalyzed Asymmetric Ring-Opening Reactions

Iridium catalysis has proven to be a versatile and effective method for the asymmetric synthesis of functionalized 2-azabicyclo[2.2.1]heptane derivatives through the ring-opening of azabicyclic alkenes. These reactions allow for the introduction of various substituents with a high degree of stereocontrol.

In a key development, the use of an iridium catalyst generated in situ from [Ir(cod)Cl]₂ and a chiral phosphoramidite ligand has been shown to facilitate the asymmetric ring-opening of bicyclo[1.1.0]butanes with racemic allylic carbonates, producing enantioenriched trans-1,1,3-trisubstituted cyclobutanes in good yields and high enantiomeric excess. This demonstrates the capability of iridium catalysts to control stereochemistry in ring-opening processes of strained bicyclic systems.

More directly applicable to the 2-azabicyclo[2.2.1]heptane framework, a relay catalysis approach involving Indium(III) triflate and an iridium catalyst has been successfully employed for the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures chinesechemsoc.org. This process involves a Lewis acid-catalyzed ring-opening followed by an intramolecular enantioselective ring closure mediated by the chiral iridium catalyst. Such strategies highlight the potential for iridium-catalyzed reactions in the asymmetric construction of various azabicyclic cores.

Enzyme-Mediated Synthesis (e.g., Lactamases)

Enzymatic methods, particularly those employing lactamases, offer a highly selective and environmentally benign route to enantiomerically pure 2-azabicyclo[2.2.1]heptan-5-one precursors. The kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a well-established and industrially significant process.

γ-Lactamases are a class of enzymes that catalyze the stereoselective hydrolysis of the lactam ring in Vince lactam. This enzymatic resolution is highly efficient and provides access to both enantiomers of the substrate and its hydrolyzed product, which are valuable chiral building blocks for the synthesis of carbocyclic nucleosides like abacavir and carbovir researchgate.netnih.govresearchgate.net.

Several microorganisms have been identified as sources of effective γ-lactamases for this resolution. These include enzymes from Pseudomonas fluorescens, Burkholderia cepacia, Comamonas acidovorans, and Sulfolobus solfataricus csic.es. For example, a promiscuous but highly enantioselective (-)-γ-lactamase activity was identified in Pseudomonas fluorescens esterase I (PFEI) for the kinetic resolution of Vince lactam csic.es. Protein engineering efforts have also been employed to improve the catalytic performance of these enzymes. For instance, the enantioselectivity and thermostability of a (+)-γ-lactamase from Microbacterium hydrocarbonoxydans were enhanced through site-directed mutagenesis, resulting in mutants with significantly improved enantiomeric ratios (E > 200) asm.org.

Enzyme SourceSubstrateProduct(s)Key Findings
Pseudomonas fluorescens esterase I (PFEI)(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one and hydrolyzed (+)-enantiomerPromiscuous but highly enantioselective (-)-γ-lactamase activity. csic.es
Microbacterium hydrocarbonoxydans(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one and hydrolyzed (+)-enantiomerWild-type enzyme showed (+)-selectivity; mutants (Val54Ser, Val54Leu) exhibited significantly improved enantioselectivity (E > 200) for producing (-)-Vince lactam. asm.org
Rhodococcus equi NCIMB 41213(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one(+)- and (-)-enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one and the corresponding hydrolyzed amino acids.Demonstrates lactamase activity for the resolution of Vince lactam. google.com
Pseudomonas solanacearum NCIMB 40249(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one(+)- and (-)-enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one and the corresponding hydrolyzed amino acids.Effective for the enzymatic resolution of Vince lactam. google.com

Resolution Methods for Racemic Mixtures

Beyond enzymatic methods, classical resolution techniques are also employed to separate enantiomers of 2-azabicyclo[2.2.1]heptane derivatives. These methods typically involve the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on their differing physical properties, such as solubility.

For basic compounds like the 2-azabicyclo[2.2.1]heptane derivatives, chiral acids are commonly used as resolving agents. These can include compounds such as (+)-tartaric acid, (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid libretexts.org. The reaction of the racemic base with an enantiomerically pure chiral acid results in a mixture of two diastereomeric salts. Due to their different three-dimensional structures, these diastereomers exhibit distinct physical properties, allowing for their separation by methods like fractional crystallization libretexts.org. Once separated, the individual diastereomeric salts can be treated with a base to regenerate the enantiomerically pure amine.

This approach has been successfully applied to various azabicyclic compounds. For instance, the resolution of racemic N-Boc-7-azabicyclo[2.2.1]heptan-2-ol, a precursor to related ketones, can be achieved through the formation of diastereomeric salts . Similarly, the resolution of racemic bases in the 7-azabicyclo[2.2.1]heptane series has been accomplished using chiral acids to form separable diastereomeric salts google.comgoogle.com.

Resolution MethodChiral Resolving AgentSubstratePrinciple
Diastereomeric Salt FormationChiral acids (e.g., (+)-tartaric acid, (-)-mandelic acid)Racemic 2-azabicyclo[2.2.1]heptane derivativesFormation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. libretexts.orggoogle.com
Enzymatic Kinetic ResolutionLactamases (e.g., from Pseudomonas, Microbacterium)(±)-2-Azabicyclo[2.2.1]hept-5-en-3-oneStereoselective hydrolysis of one enantiomer, leaving the other unreacted. researchgate.netnih.govcsic.esasm.org

Derivatization and Functionalization Strategies of 2-Azabicyclo[2.2.1]heptan-5-one

The rigid bicyclic framework of 2-azabicyclo[2.2.1]heptan-5-one makes it an attractive scaffold for the synthesis of a variety of structurally diverse molecules. The carbonyl group at the C-5 position serves as a key handle for a range of chemical transformations.

Transformations at the Carbonyl Group (C-5)

The C-5 carbonyl group of 2-azabicyclo[2.2.1]heptan-5-one is amenable to a variety of standard carbonyl chemistries, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

One common transformation is the Wittig reaction , which converts the ketone into an alkene. For example, a 2-oxa-bicyclo[2.2.1]heptane derivative containing a ketone at the equivalent position has been successfully converted to the corresponding alkene using a Wittig reagent acs.org. This reaction provides a route to exocyclic double bonds on the bicyclic scaffold.

Grignard reactions with organomagnesium reagents are another potential method for functionalizing the C-5 carbonyl, leading to the formation of tertiary alcohols. However, the outcome of such reactions can be influenced by the presence of other functional groups in the molecule. In one reported case involving a substituted bicyclo[2.2.1]heptan-5-one, the basicity of the Grignard reagent led to an unexpected dehydrochlorination and rearrangement rather than addition to the carbonyl group researchgate.net. This highlights the need for careful consideration of the substrate and reaction conditions.

The carbonyl group can also serve as an electrophile in reactions to form spirocyclic compounds . For instance, the synthesis of spirooxindoles can be achieved through a [3+2] cycloaddition reaction where an azomethine ylide, generated in situ from isatin and an amino acid, reacts with a suitable dipolarophile researchgate.netmdpi.com. While not a direct reaction of the pre-formed 2-azabicyclo[2.2.1]heptan-5-one, the principles of forming spirocycles at a carbonyl center are applicable.

Reaction TypeReagent(s)Product Type
Wittig ReactionPhosphonium ylideAlkene (exocyclic double bond) acs.org
Grignard ReactionOrganomagnesium halideTertiary alcohol (potential for rearrangement) researchgate.net
Spirocycle FormationAzomethine ylide (from isatin and amino acid) + dipolarophileSpirooxindole researchgate.netmdpi.com

An exploration of the synthetic methodologies for 2-azabicyclo[2.2.1]heptan-5-one and its derivatives reveals a versatile scaffold with reactivity at multiple positions. The inherent strain and stereoelectronic properties of this bicyclic system allow for a range of chemical transformations, from modifications of the ketone and nitrogen atom to rearrangements of the core structure. This article details key synthetic strategies, focusing on nucleophilic additions, alpha-functionalization, modifications at the nitrogen and bridgehead positions, and ring-opening or expansion reactions.

1

1 Nucleophilic Additions and Reductions

The carbonyl group at the C-5 position is a primary site for nucleophilic attack and reduction. The stereochemical outcome of these reactions is often dictated by the steric hindrance imposed by the bicyclic framework.

Reduction of the ketone to the corresponding alcohol is a fundamental transformation. For instance, esters on the 2-azanorbornane skeleton can be readily reduced to alcohols, which can then serve as precursors for further reactions like ring expansions.

While standard nucleophilic additions are expected, the rigid structure of the bicyclo[2.2.1]heptane system can lead to unexpected reaction pathways. In a study involving a related bicyclo[2.2.1]heptane ketone, an attempted Grignard reaction did not result in the expected addition to the carbonyl group. Instead, the basicity of the Grignard reagent induced a dehydrochlorination followed by a substitution and rearrangement, highlighting how the inherent strain of the system can favor alternative reaction pathways over simple nucleophilic addition researchgate.net.

Reaction TypeReagent ExampleProduct TypeNotes
ReductionHydride reagents2-Azabicyclo[2.2.1]heptan-5-olA common transformation to access alcohol derivatives.
Grignard ReactionR-MgBrVariesCan lead to rearrangements instead of simple addition due to the scaffold's basicity and strain researchgate.net.

2 Alpha-Functionalization of the Ketone

The functionalization of the carbon atoms alpha to the ketone (C-4 and C-6) is a key strategy for introducing molecular diversity. These reactions typically proceed through the formation of an enol or enolate intermediate.

Alpha-halogenation is a common transformation for ketones. Under acidic conditions, the reaction proceeds via an enol intermediate, which allows for the controlled introduction of a single halogen atom. In contrast, basic conditions promote the formation of an enolate, which is typically more reactive and can lead to multiple halogenations. This is due to the electron-withdrawing effect of the first halogen, which increases the acidity of the remaining alpha-hydrogens libretexts.org. While this is a general principle for ketones, specific applications to the 2-azabicyclo[2.2.1]heptan-5-one scaffold are not extensively detailed in the reviewed literature, the principles of enol/enolate chemistry are expected to apply.

Other alpha-functionalizations, such as alkylations and oxidations, are also plausible synthetic routes for creating derivatives of this bicyclic ketone researchgate.net.

FunctionalizationConditionsIntermediatePotential Outcome
HalogenationAcidic (e.g., Br₂, H₃O⁺)EnolMonohalogenated product.
HalogenationBasic (e.g., Br₂, OH⁻)EnolateCan lead to polyhalogenation libretexts.org.
AlkylationBase, Alkyl HalideEnolateIntroduction of an alkyl group at the alpha position.

2 Modifications at the Bridged Nitrogen Atom (N-2)

The secondary amine at the N-2 position is a versatile handle for derivatization through various reactions, including alkylation, acylation, and the introduction of protecting groups.

1 N-Alkylation and N-Acylation Reactions

The nitrogen atom can be readily alkylated or acylated to introduce a wide range of substituents. These modifications are crucial for modulating the compound's biological activity and physicochemical properties. For example, N-phenylethyl-substituted bicyclic alcohols have been synthesized and used in subsequent ring-expansion reactions.

Acylation reactions are also common. In the synthesis of novel dipeptidyl peptidase IV (DPP-4) inhibitors, the 2-azabicyclo[2.2.1]heptane scaffold was acylated with Boc-protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid under standard conditions to form a stable amide bond.

2 Protecting Group Chemistry of the Azabridgehead Nitrogen

The strategic use of nitrogen protecting groups is essential in the multi-step synthesis of complex molecules based on the 2-azabicyclo[2.2.1]heptane core. The choice of protecting group can influence the reactivity of the molecule and the stereochemical outcome of reactions.

Commonly used protecting groups for the nitrogen atom include the tert-butoxycarbonyl (Boc) and benzyl (Bn) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate and can be removed under acidic conditions. The benzyl group is often installed via reductive amination or reaction with a benzyl halide and can be removed by catalytic hydrogenation. However, the selective removal of an N-benzyl group can be challenging, as reduction of other functional groups in the molecule may also occur.

Sulfonyl groups, such as tosyl (Ts) or nosyl (Ns), are also employed as protecting groups. These are robust and can direct the stereochemistry of nearby reactions, but their removal often requires harsh conditions.

Protecting GroupAbbreviationIntroduction ReagentRemoval Conditions
tert-ButoxycarbonylBoc(Boc)₂OAcidic (e.g., TFA)
BenzylBnBenzyl bromide, baseCatalytic Hydrogenation
Toluene-sulfonylTsTosyl chloride, baseStrong reducing agents
Arylsulfonyl/Alkylsulfonyl-R-SO₂Cl, baseVaries

3 Reactions at the Bridgehead Carbon Atoms (C-1, C-4)

The bridgehead carbon atoms (C-1 and C-4) of the bicyclo[2.2.1]heptane system are sterically hindered and conformationally constrained, making them generally unreactive towards substitution reactions. Direct functionalization at these positions on a pre-formed scaffold is challenging due to the difficulty in forming carbocationic intermediates at a bridgehead (Bredt's rule) and the steric hindrance to Sₙ2-type reactions.

However, substituted bridgehead derivatives are not inaccessible. They are typically synthesized by employing strategies where the desired substituent is introduced early in the synthetic sequence, prior to the formation of the bicyclic ring system. For example, a synthetic route to 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analogue, was achieved where the key step involved a Diels-Alder reaction using a substituted dienophile, thereby constructing the ring with the desired bridgehead functionality already in place unirioja.es. This approach bypasses the challenge of directly functionalizing the unreactive bridgehead position.

4 Ring-Opening and Ring-Expansion Reactions

The inherent ring strain of the 2-azabicyclo[2.2.1]heptane system can be harnessed to drive ring-opening and ring-expansion reactions, providing access to different heterocyclic scaffolds.

A notable transformation is the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives into the thermodynamically more stable 2-azabicyclo[3.2.1]octane system. This ring expansion often occurs when a derivative, such as a 2-azabicyclo[2.2.1]heptane alcohol, is subjected to conditions that generate a reactive intermediate. For example, under Mitsunobu conditions or in the presence of a sulfonyl chloride and base, an intramolecular nitrogen nucleophilic attack can form a strained aziridinium (B1262131) intermediate. This intermediate is then regioselectively opened by a nucleophile at the more substituted carbon, leading to the expanded 2-azabicyclo[3.2.1]octane ring rsc.org.

Radical-mediated cascade reactions have also been employed to construct the 2-azabicyclo[2.2.1]heptane framework, which in some cases involves rearrangement steps nih.govrsc.org. Furthermore, fragmentation of the bicyclic system can occur under certain reductive conditions. For example, reduction of a 2-azabicyclo[2.2.1]hept-2-ene derivative with ethanolic borohydride (B1222165) led to fragmentation of the bicyclic system to form a monocyclic pyrrole (B145914).

Reaction TypePrecursorConditionsProduct Scaffold
Ring Expansion2-Azabicyclo[2.2.1]heptane alcoholMitsunobu or Sulfonyl chloride/base2-Azabicyclo[3.2.1]octane rsc.org
Fragmentation2-Azabicyclo[2.2.1]hept-2-ene derivativeEthanolic borohydrideMonocyclic pyrrole

Ring-Opening and Ring-Expansion Reactions

Mechanism of Ring Expansion via Aziridinium Intermediates

The rigid framework of 2-azabicyclo[2.2.1]heptane derivatives can be utilized in rearrangement reactions to synthesize larger ring systems, such as the 2-azabicyclo[3.2.1]octane scaffold. A key pathway for this transformation involves the formation and subsequent opening of a strained aziridinium intermediate. This mechanism allows for a controlled, one-carbon ring expansion.

The process is initiated by activating a primary alcohol on the 2-azabicyclo[2.2.1]heptane skeleton. Under Mitsunobu conditions or through the use of a sulfonyl chloride and a base, the alcohol is converted into a good leaving group. Following this activation, an intramolecular nucleophilic attack by the nitrogen atom of the bicyclic system occurs. This results in the formation of a tricyclic aziridinium intermediate. The inherent ring strain in this newly formed three-membered ring makes it susceptible to nucleophilic attack. The final step is a regioselective ring-opening of the aziridinium ion. A nucleophile preferentially attacks the more substituted carbon atom, which simultaneously breaks one of the carbon-nitrogen bonds of the aziridinium ring. This targeted attack relieves the ring strain and results in the formation of the expanded 2-azabicyclo[3.2.1]octane system.

A similar principle is observed in the reaction of 2-alkyl-2-azabicyclo[2.2.1]hept-5-ene with bromine. This reaction yields a 3-bromo-1-alkyl-1-azoniatricyclo[2.2.1.02,6]heptane bromide, which is a stable aziridinium salt. The subsequent opening of this aziridinium ring with a nucleophile, such as methanol, leads to the formation of 6-substituted 2-alkyl-2-azabicyclo[2.2.1]heptanes. The nucleophilic attack occurs with a complete inversion of configuration, demonstrating the stereospecificity of the SN2 reaction on the strained intermediate.

Starting MaterialKey IntermediateReactionProduct
2-Azabicyclo[2.2.1]heptane derivative with primary alcoholAziridinium intermediateIntramolecular cyclization followed by nucleophilic ring-opening2-Azabicyclo[3.2.1]octane derivative
2-Alkyl-2-azabicyclo[2.2.1]hept-5-eneAziridinium bromide saltBromination followed by nucleophilic ring-opening6-Substituted 2-alkyl-2-azabicyclo[2.2.1]heptane
Controlled Ring-Opening for Stereodefined Cyclopentane Analogs

The conformationally restricted 2-azabicyclo[2.2.1]heptane framework serves as an effective template for the synthesis of highly functionalized and stereodefined cyclopentane derivatives. The rigid structure of the bicycle allows for precise control over the spatial orientation of substituents, which can then be translated to a cyclopentane ring through a controlled ring-opening reaction.

A notable strategy involves the transformation of nitrohexofuranoses into cyclopentylamines, which proceeds through the formation and subsequent opening of 2-oxabicyclo[2.2.1]heptane derivatives. Although this example involves an oxygen bridge rather than a nitrogen one, the underlying principle of using the bicyclic scaffold for stereocontrol is directly applicable. The intramolecular cyclization of the hexofuranose precursor establishes the bicyclic system with a defined stereochemistry. The crucial step is the controlled opening of this intermediate. By selectively cleaving one of the bonds connecting the bridge to the rest of the five-membered ring, a cyclopentane ring is revealed. The substituents, which were held in fixed positions by the bicyclic structure, retain their relative stereochemistry on the newly formed cyclopentane ring. This methodology has proven effective for the total synthesis of carbocyclic β-amino acids and cyclopentylamines that exhibit glycosidase inhibition properties.

This approach highlights the synthetic utility of bicyclo[2.2.1]heptane systems as scaffolds to enforce stereochemical control, which is a significant challenge in the synthesis of substituted five-membered rings.

Formation of the Hydrochloride Salt

The conversion of 2-azabicyclo[2.2.1]heptan-5-one to its hydrochloride salt is a standard and straightforward acid-base reaction. The parent compound contains a secondary amine within its bicyclic structure, which is basic due to the lone pair of electrons on the nitrogen atom.

Advanced Structural and Spectroscopic Characterization of 2 Azabicyclo 2.2.1 Heptan 5 One and Its Analogs

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on atomic coordinates, from which absolute and relative stereochemistry, bond parameters, and intermolecular interactions can be elucidated. While a specific diffraction study for 2-Azabicyclo[2.2.1]heptan-5-one hydrochloride is not publicly available, analysis of its analogs provides significant insight into its expected structural features. mdpi.comrsc.org

X-ray crystallography is a powerful tool for the unambiguous determination of stereochemistry in chiral molecules. For a specific enantiomer, such as (1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride, anomalous dispersion techniques can be used to determine the absolute configuration of the chiral centers at the bridgehead carbons (C1 and C4). vulcanchem.com This method confirms the enantiomeric purity of the sample.

The relative stereochemistry, which describes the spatial orientation of substituents relative to each other and the bicyclic scaffold, is also clearly defined. For instance, in related 6-substituted 2-azabicyclo[2.2.1]heptane analogs, X-ray analysis has been used to confirm the selective exo-face hydrogenation, establishing the precise spatial relationship of the new substituent. rsc.org The rigid nature of the bicyclo[2.2.1]heptane system severely restricts conformational flexibility, making the relative positions of all atoms well-defined within the crystal lattice. le.ac.uk

The bicyclo[2.2.1]heptane skeleton is characterized by significant ring strain, which is reflected in its bond angles. le.ac.uk Unlike in an unstrained cyclohexane (B81311) ring where carbon-carbon bond angles are approximately 109.5°, the geometry of this bridged system imposes smaller angles. A key feature is the bond angle at the methylene (B1212753) bridge (C7), where the C1-C7-C4 angle is typically around 93°, a significant deviation from the ideal tetrahedral angle. le.ac.uk This strain influences the chemical reactivity and physical properties of the molecule.

The bond lengths are generally expected to fall within standard ranges for carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. However, minor deviations can occur due to ring strain and the electronic effects of the ketone and the protonated amine. A detailed crystallographic analysis would provide precise values for these parameters.

Table 1: Representative Bond Parameters Expected for the 2-Azabicyclo[2.2.1]heptan-5-one Cation.
ParameterAtoms InvolvedExpected Value
Bond Length (Å)C=O~1.22 Å
C-N~1.48 Å
C-C (Bridgehead)~1.55 Å
C-C (Ethano Bridge)~1.54 Å
Bond Angle (°)C1-C7-C4~93°
O=C5-C4~125°
C1-N2-C3~108°
Dihedral Angle (°)H-C1-C6-H (exo/endo)~0° (eclipsed)

In its hydrochloride salt form, 2-Azabicyclo[2.2.1]heptan-5-one is expected to exhibit a well-ordered crystal lattice dominated by strong intermolecular interactions. The primary interaction would be ionic bonding between the positively charged ammonium (B1175870) nitrogen (N2-H₂⁺) and the chloride anion (Cl⁻).

Furthermore, extensive hydrogen bonding is anticipated. The ammonium group can act as a hydrogen bond donor to the carbonyl oxygen (C5=O) of an adjacent molecule and to the chloride ion. These interactions would link the molecules into a complex three-dimensional network, influencing the crystal's stability, melting point, and solubility. The rigid, non-planar shape of the molecule will also dictate the efficiency of the crystal packing.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. High-resolution 1D (¹H and ¹³C) and 2D NMR techniques provide detailed information about the chemical environment of each nucleus, the connectivity between atoms, and their spatial proximity. science.gov

The ¹H and ¹³C NMR spectra of 2-Azabicyclo[2.2.1]heptan-5-one are complex due to the molecule's rigid, asymmetric structure. The chemical shifts are influenced by ring strain, the anisotropic effects of the carbonyl group, and the inductive effect of the nitrogen atom. Protons on the bicyclic system are designated as exo (pointing away from the C7 bridge) or endo (pointing towards the C7 bridge), and these diastereotopic protons typically exhibit distinct chemical shifts and coupling constants.

The ¹³C spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon (C5) is the most deshielded, appearing far downfield, while the bridgehead carbons (C1, C4) and the carbons adjacent to the nitrogen (C3) would also be significantly deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 2-Azabicyclo[2.2.1]heptan-5-one Hydrochloride in D₂O.
PositionAtomPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
1CH~3.8 - 4.2~65 - 70
2N/AN/AN/A
3CH₂~3.2 - 3.6~50 - 55
4CH~3.5 - 3.9~58 - 63
5C=ON/A~205 - 215
6CH₂~2.2 - 2.5 (exo)~40 - 45
~2.0 - 2.3 (endo)
7CH₂~1.8 - 2.1 (syn)~35 - 40
~1.6 - 1.9 (anti)

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra of bicyclic systems and confirming their structure. le.ac.ukyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to trace the proton connectivity throughout the carbon skeleton. For example, COSY would show correlations between the bridgehead proton H1 and the adjacent protons at C6 and C7.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduresearchgate.net This allows for the direct assignment of a ¹³C signal based on the assignment of its attached proton(s), and vice-versa.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). sdsu.edu It is particularly useful for identifying quaternary carbons and connecting different spin systems. For instance, HMBC would show a correlation from the protons on C4 and C6 to the carbonyl carbon at C5, confirming the placement of the ketone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is essential for determining relative stereochemistry. For example, a NOESY experiment could distinguish between exo and endo protons by showing a spatial correlation between the endo-H6 and the C7-bridge protons. le.ac.uk

Together, these 2D NMR techniques provide a comprehensive and definitive picture of the molecular structure of 2-Azabicyclo[2.2.1]heptan-5-one in solution, complementing the solid-state information obtained from X-ray crystallography.

Conformational Analysis via NMR Spectroscopic Parameters.google.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of bicyclic systems like 2-azabicyclo[2.2.1]heptan-5-one. The rigid framework of this molecule gives rise to distinct spatial relationships between its protons, which can be elucidated through the analysis of coupling constants and chemical shift variations.

Coupling Constants and Their Stereochemical Implications.google.com

The stereochemistry of 2-azabicyclo[2.2.1]heptane derivatives is often determined by analyzing ¹H-¹H coupling constants (J-values). The rigid, cage-like structure of the bicyclo[2.2.1]heptane system imposes specific dihedral angles between adjacent protons, which, according to the Karplus relationship, directly influence the magnitude of their vicinal coupling constants.

In the 2-azabicyclo[2.2.1]heptane framework, the bridgehead protons typically exhibit coupling exclusively with the exo protons on the adjacent methylene bridges, while the coupling to the endo protons is close to zero due to a dihedral angle of approximately 90°. This characteristic splitting pattern is instrumental in assigning the relative stereochemistry of substituents.

Furthermore, long-range couplings, particularly "W-coupling" or "M-coupling," can be observed across four single bonds when the interacting protons are arranged in a planar 'W' or 'M' configuration. In derivatives of 2-azabicyclo[2.2.1]heptane, such long-range couplings can be observed between specific exo and endo protons, providing further confirmation of their stereochemical arrangement. For instance, a small coupling of around 2 Hz between protons in a 'W' arrangement has been instrumental in the structural determination of related 2-azabicyclo[2.2.1]hept-2-ene derivatives.

Interacting Protons Typical Coupling Constant (Hz) Stereochemical Implication
Hbridgehead - Hexo 4 - 6 Confirms exo orientation
Hbridgehead - Hendo ~ 0 Confirms endo orientation
Hexo - Hendo (geminal) 10 - 13 Typical for methylene protons on the bridge
Hexo - Hexo (vicinal) 6 - 9 Dihedral angle dependent
Hendo - Hendo (vicinal) 6 - 9 Dihedral angle dependent
Long-range 'W' coupling 1 - 3 Confirms specific spatial relationships
Anisotropic Effects and Shielding Phenomena in Bicyclic Systems.google.com

The chemical shifts of protons in 2-azabicyclo[2.2.1]heptan-5-one are significantly influenced by anisotropic effects arising from the carbonyl group and the rigid bicyclic framework. Magnetic anisotropy results in a non-uniform magnetic field, creating shielding (upfield shift) and deshielding (downfield shift) zones in the vicinity of the functional group.

The carbonyl group at the C5 position generates a well-defined anisotropic cone. Protons located directly above or below the plane of the C=O bond will experience shielding, while protons situated in the plane of the carbonyl group will be deshielded. This effect is crucial for assigning the chemical shifts of the protons on the bicyclic skeleton, particularly those on the carbon atoms adjacent to the ketone. Protons on the exo face are generally more shielded than their endo counterparts in the parent norbornane (B1196662) system, and the presence of the carbonyl group will further modulate these chemical shifts.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insight

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 2-azabicyclo[2.2.1]heptan-5-one and offers insights into its conformational properties.

The IR spectrum of the related compound, 2-azabicyclo[2.2.1]hept-5-en-3-one, shows a strong absorption for the carbonyl group (ν C=O) at approximately 1662 cm⁻¹. For the saturated analog, 2-azabicyclo[2.2.1]heptan-5-one, the carbonyl stretching frequency is expected to be in the typical range for a five-membered ring ketone, generally around 1740-1760 cm⁻¹. The N-H stretching vibration of the secondary amine is expected to appear as a moderate absorption in the region of 3300-3500 cm⁻¹.

Raman spectroscopy provides complementary information. While the carbonyl stretch is often weaker in Raman spectra compared to IR, the C-H and C-C stretching and bending vibrations of the bicyclic framework will give rise to characteristic Raman signals.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3300 - 3500
C-H (sp³) Stretching 2850 - 3000
C=O Stretching 1740 - 1760
N-H Bending 1590 - 1650
C-N Stretching 1020 - 1220

High-Resolution Mass Spectrometry for Molecular Formula Confirmation.organicchemistrydata.org

High-resolution mass spectrometry (HRMS) is a definitive analytical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 2-azabicyclo[2.2.1]heptan-5-one hydrochloride, the molecular formula is C₆H₁₀ClNO.

HRMS can distinguish between molecules with the same nominal mass but different elemental compositions due to the precise masses of their constituent isotopes. The theoretical exact mass of the protonated molecule [M+H]⁺ of 2-azabicyclo[2.2.1]heptan-5-one is calculated based on the most abundant isotopes of each element. The hydrochloride salt will exist as the protonated amine in the gas phase.

The confirmation of the molecular formula is achieved by comparing the experimentally measured mass from the HRMS instrument to the theoretically calculated mass. A mass accuracy of less than 5 parts per million (ppm) is typically considered definitive confirmation of the elemental composition.

Compound Molecular Formula Theoretical Exact Mass [M+H]⁺
2-Azabicyclo[2.2.1]heptan-5-one C₆H₉NO 112.0762
2-Azabicyclo[2.2.1]heptan-5-one hydrochloride C₆H₁₀ClNO 148.0529

Stereochemical Aspects and Chirality in 2 Azabicyclo 2.2.1 Heptan 5 One Systems

Origin of Chirality in Bicyclo[2.2.1]heptane Frameworks

The bicyclo[2.2.1]heptane skeleton, the parent structure of 2-azabicyclo[2.2.1]heptan-5-one, is an intrinsically chiral molecule. Its rigid, bridged structure restricts conformational flexibility, leading to a well-defined three-dimensional shape. Chirality in this framework arises from the presence of multiple stereogenic centers. The carbon atoms at positions 1 and 4, known as the bridgehead carbons, are chiral centers. Additionally, depending on substitution patterns, other carbon atoms within the bicyclic system can also become stereogenic.

The introduction of a nitrogen atom at the 2-position and a ketone at the 5-position in the 2-azabicyclo[2.2.1]heptan-5-one molecule further influences its stereochemical properties. The (1R,4R) configuration, for instance, specifies the absolute stereochemistry at the bridgehead carbons, which is crucial for ensuring enantiomeric purity in applications like asymmetric synthesis. This rigid and chiral scaffold serves as a valuable starting material for the synthesis of a wide array of enantiomerically pure compounds.

Diastereomeric and Enantiomeric Considerations

The constrained nature of the bicyclo[2.2.1]heptane system gives rise to various isomeric forms, including diastereomers and enantiomers. These stereoisomers can exhibit significantly different chemical and biological properties.

A prominent feature of the bicyclo[2.2.1]heptane framework is the existence of endo and exo isomers. Substituents on the six-membered rings can be oriented either towards the longer bridge (endo) or away from it (exo). This diastereomeric relationship is a critical consideration in the synthesis and characterization of 2-azabicyclo[2.2.1]heptan-5-one derivatives. The presence of a chiral center at the 3-position can result in two distinct isomeric structures with exo- and endo-configurations. nih.gov The stereochemical outcome of reactions involving this framework is often dictated by the preferential formation of one diastereomer over the other. For example, in the synthesis of epibatidine (B1211577) isomers, the 5- and 6-endo-compounds demonstrated high selectivity for specific nicotinic acetylcholine (B1216132) receptor subtypes, whereas the exo-stereoisomers had weaker affinity. rsc.org

Methods for Stereocontrol in Synthesis

Achieving a high degree of stereocontrol is paramount in the synthesis of 2-azabicyclo[2.2.1]heptan-5-one and its derivatives, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired therapeutic effect. Several strategies have been developed to control the stereochemical outcome of synthetic transformations.

One of the most powerful methods for establishing the stereochemistry of the 2-azabicyclo[2.2.1]heptane ring system is the aza-Diels-Alder reaction . This cycloaddition reaction between a diene (such as cyclopentadiene) and a chiral imine can proceed with high diastereoselectivity, allowing for the formation of a specific enantiomer of the bicyclic product. nih.gov The use of chiral auxiliaries attached to the imine can effectively direct the stereochemical course of the reaction.

Catalytic hydrogenation is another important technique for stereocontrol. The conditions of the hydrogenation reaction, such as hydrogen pressure and the acidity of the reaction medium, can be varied to control the stereochemical outcome. acs.org For instance, the reduction of a double bond within the bicyclic framework can be directed to occur from a specific face of the molecule, leading to the desired diastereomer.

Furthermore, the use of chiral auxiliaries and chiral catalysts plays a crucial role in asymmetric synthesis. Chiral auxiliaries are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary can be removed. Chiral catalysts, on the other hand, are chiral molecules that can accelerate a chemical reaction and control its stereochemical outcome without being consumed in the process.

Chiral Recognition and Separation Techniques (e.g., Chiral Chromatography)

Given the existence of multiple stereoisomers, the ability to separate and analyze them is essential. Chiral chromatography , particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a widely used technique for the separation of enantiomers of 2-azabicyclo[2.2.1]heptane derivatives. researchgate.netwikipedia.org

The principle behind chiral chromatography lies in the differential interaction of the enantiomers with the chiral stationary phase. This interaction leads to the formation of transient diastereomeric complexes, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. wikipedia.org For example, a complete separation of the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one has been achieved using a Chiralcel OD-H analytical column. researchgate.net The mobile phase composition and temperature can be optimized to improve the enantioselectivity of the separation. researchgate.netresearchgate.net

Reactivity and Mechanistic Investigations of 2 Azabicyclo 2.2.1 Heptan 5 One

Mechanisms of Nucleophilic Additions to the Ketone Moiety

The carbonyl group at the C5 position is the primary site for nucleophilic attack. The stereoselectivity of these additions is highly influenced by the steric hindrance imposed by the bicyclic framework. Reduction of the ketone, for instance, typically proceeds with hydride attack from the less hindered exo face of the molecule, leading to the formation of the corresponding endo-alcohol.

The protonated amine in the hydrochloride salt can act as a chiral auxiliary, directing incoming nucleophiles through hydrogen bonding, which enhances enantioselectivity in reactions like aldol (B89426) and Mannich additions. In one case study, this directing effect was utilized in the synthesis of β-lactam antibiotics, achieving a diastereomeric excess greater than 95%. vulcanchem.com

Reactions at the Amine Nitrogen: Basicity and Nucleophilicity

The secondary amine at the N2 position exhibits typical basic and nucleophilic properties, although its reactivity is modulated by the rigid bicyclic structure. The hydrochloride salt form is stable and improves solubility in polar solvents. vulcanchem.com Neutralization with a base is required to liberate the free amine for it to participate as a nucleophile.

The free amine can undergo various N-functionalization reactions, such as acylation, alkylation, and arylation. For example, copper(II)-catalyzed N-arylation with arylboronic acids has been successfully carried out under microwave irradiation conditions. researchgate.net The lone pair of the nitrogen can also provide neighboring group participation in substitution reactions at other positions on the ring, such as at C7, influencing the stereochemical outcome. le.ac.uk

Investigation of Rearrangement Pathways

The strained [2.2.1]heptane skeleton of 2-azabicyclo[2.2.1]heptan-5-one and its derivatives makes them susceptible to various skeletal rearrangements, often leading to the formation of more stable ring systems. A notable pathway involves the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives to the 2-azabicyclo[3.2.1]octane system. rsc.org

One such mechanism proceeds under Mitsunobu conditions or in the presence of a sulfonyl chloride and a base. rsc.org This reaction is initiated by the activation of a primary alcohol substituent, followed by an intramolecular nucleophilic attack by the nitrogen atom. This forms a strained aziridinium (B1262131) intermediate, which is then regioselectively opened by nucleophilic attack at the more substituted carbon, releasing the ring strain of the [2.2.1] system to form the expanded [3.2.1] skeleton. rsc.org Bromination of related 2-azabicyclo[2.2.1]hept-5-ene derivatives can also lead to a reactive tricyclic salt that undergoes skeletal rearrangement upon treatment with a hydride. le.ac.uk

Elucidation of Transition Metal-Catalyzed Reaction Mechanisms

Transition metals catalyze a variety of transformations involving the 2-azabicyclo[2.2.1]heptane core, proceeding through diverse mechanistic pathways.

Free-radical induced rearrangements have been used to synthesize 6-substituted 2-azabicyclo[2.2.1]hept-5-enes. researchgate.net This process can start from a precursor like an azanortricyclanol. researchgate.net Radical deoxygenation of related 3-azatricyclo[2.2.1.0²˒⁶]heptan-5-ols can also yield 2-azabicyclo[2.2.1]hept-5-enes. researchgate.net The specific outcome of these radical reactions is dependent on the substituents present on the bicyclic system. researchgate.net

The synthesis of the 2-azabicyclo[2.2.1]heptane framework itself often relies on cycloaddition reactions. The aza-Diels-Alder reaction (a [4+2] cycloaddition) is a common strategy, where an iminium salt, generated in situ, reacts with cyclopentadiene (B3395910). le.ac.ukresearchgate.net For instance, an iminium salt formed from formaldehyde (B43269) and a primary alkylamine hydrochloride salt can undergo a facile cycloaddition with cyclopentadiene to construct the bicyclic core. researchgate.net The parent compound, 2-azabicyclo[2.2.1]hept-5-en-3-one, can be produced via a Diels-Alder reaction between cyclopentadiene and methanesulfonyl cyanide, followed by hydrolysis. google.com

The strained nature of the 2-azabicyclo[2.2.1]heptane ring system makes it susceptible to ring-opening and fragmentation reactions under acidic conditions. For example, reduction of a chlorinated 2-azabicyclo[2.2.1]hept-2-ene derivative with sodium borohydride (B1222165) in a protic solvent like ethanol (B145695) resulted in fragmentation of the bicyclic system to form a monocyclic pyrrole (B145914) derivative. ucla.edu The proposed mechanism involves a retro enamine-aldehyde aldol condensation, leading to the opening of the ring. ucla.edu Chiral phosphoric acids have also been used as Brønsted acid catalysts for the enantioselective ring-opening of related meso-epoxides to generate chiral 2-azabicyclo[2.2.1]heptanes. researchgate.net

Interactive Data Table: Rearrangement Reactions

Below is a summary of rearrangement pathways investigated for the 2-azabicyclo[2.2.1]heptane scaffold.

Starting Material TypeReagents/ConditionsIntermediateProduct ScaffoldRef.
2-Azabicyclo[2.2.1]heptane with primary alcoholMitsunobu reagents or SO₂Cl₂/baseAziridinium intermediate2-Azabicyclo[3.2.1]octane rsc.org
2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene1. Bromine2. HydrideTricyclic saltanti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane le.ac.uk
AzanortricyclanolFree-radical initiatorCarbon-centered radical6-Substituted 2-azabicyclo[2.2.1]hept-5-ene researchgate.net

Kinetic Studies of Key Reactions

While comprehensive kinetic data, such as rate constants and activation energies for non-enzymatic reactions of 2-azabicyclo[2.2.1]heptan-5-one hydrochloride, are not extensively detailed in publicly available literature, a significant body of research exists on the enzymatic kinetic resolution of the closely related and structurally similar precursor, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. These studies are crucial for the production of enantiomerically pure forms of this bicyclic lactam, which are valuable building blocks in the synthesis of carbocyclic nucleoside analogues with significant antiviral properties. nih.govresearchgate.netoup.com

The primary focus of kinetic investigations has been on the use of γ-lactamases. These enzymes facilitate the stereoselective hydrolysis of one of the enantiomers of the racemic Vince lactam, allowing for the separation of the unreacted, optically pure enantiomer. nih.govoup.com The efficiency of this enzymatic kinetic resolution is often described by the enantiomeric ratio (E), a measure of the enzyme's ability to discriminate between the two enantiomers.

Several wild-type and engineered γ-lactamases have been studied for their efficacy in resolving racemic Vince lactam. For instance, a (+)-γ-lactamase from Microbacterium hydrocarbonoxydans has been a subject of protein engineering to enhance its enantioselectivity and thermostability. nih.gov Through strategies like combinatorial active-site saturation testing, mutants have been developed that exhibit significantly improved performance. For example, the Val54Ser and Val54Leu mutants were shown to catalyze the hydrolysis of Vince lactam to yield the (-)-enantiomer with an enantiomeric excess (ee) of 99.2% and 99.5% respectively, both corresponding to an enantiomeric ratio (E) greater than 200. researchgate.net

The following table summarizes the performance of selected engineered γ-lactamase variants in the kinetic resolution of Vince lactam.

Enzyme VariantEnantiomeric Excess (ee) of Remaining (-)-Vince LactamEnantiomeric Ratio (E)Reference
Val54Ser99.2%> 200 researchgate.net
Val54Leu99.5%> 200 researchgate.net

These enzymatic kinetic resolutions represent the most well-documented area of kinetic studies related to the 2-azabicyclo[2.2.1]heptane core, highlighting the industrial importance of accessing enantiopure versions of this scaffold. nih.govoup.com

Computational Chemistry and Theoretical Modeling of 2 Azabicyclo 2.2.1 Heptan 5 One

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational quantum mechanics is a powerful tool for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. For 2-azabicyclo[2.2.1]heptan-5-one, theoretical calculations can provide a highly detailed picture of its ¹H and ¹³C NMR spectra, which is invaluable for structural confirmation and for distinguishing between different isomers.

The standard and most reliable method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically employed within the framework of Density Functional Theory (DFT). The process involves first optimizing the molecular geometry of the compound at a chosen level of theory (e.g., B3LYP functional with a basis set like 6-31G(d)). Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated using the GIAO method. The isotropic shielding values are then converted into chemical shifts (δ) by referencing them against the computed shielding of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These predicted chemical shifts can be compared with experimental data to validate the computed structure. researchgate.net For a molecule like 2-azabicyclo[2.2.1]heptan-5-one, DFT calculations can accurately predict the chemical shifts for its unique set of proton and carbon atoms, accounting for the stereochemical and electronic effects imposed by the rigid bicyclic system and the ketone functionality.

Table 1: Illustrative Example of Computationally Predicted vs. Experimental ¹³C NMR Chemical Shifts for 2-Azabicyclo[2.2.1]heptan-5-one. This table is a hypothetical representation based on typical results from DFT/GIAO calculations for similar bicyclic ketones and is for illustrative purposes.

Carbon AtomPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C158.557.9
C350.249.6
C445.144.8
C5 (C=O)215.3214.7
C638.938.2
C736.435.9

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including those for the synthesis of complex molecules like 2-azabicyclo[2.2.1]heptan-5-one. The synthesis of the core 2-azabicyclo[2.2.1]heptane skeleton often involves an aza-Diels-Alder reaction, a [4+2] cycloaddition. Theoretical modeling of this reaction can reveal intricate details about the transition states and the reaction pathway.

The key to understanding a reaction mechanism is to characterize the transition state (TS), which is the highest energy point along the reaction coordinate. For the aza-Diels-Alder reaction that forms the precursor to 2-azabicyclo[2.2.1]heptan-5-one, computational methods can locate the TS geometry. This involves sophisticated algorithms that search the potential energy surface for a first-order saddle point—a structure that is a minimum in all vibrational modes except for one, which corresponds to the motion along the reaction coordinate.

Once the TS geometry is located, its energy can be calculated. The difference between the energy of the transition state and the energy of the reactants defines the activation energy (ΔE‡) of the reaction. A lower activation energy implies a faster reaction rate. DFT calculations can provide reliable estimates of these energies, helping to predict whether a reaction is feasible under certain conditions and explaining observed stereoselectivity (e.g., endo/exo selectivity). For instance, modeling can show why the exo transition state is often favored in aza-Diels-Alder reactions, leading to the thermodynamically more stable product.

Table 2: Example of Calculated Energy Profile for a Key Synthetic Step. This table provides an illustrative example of energy calculations for a hypothetical reaction step in the synthesis of a 2-azabicyclo[2.2.1]heptane derivative.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (TS)+20.5
Product-15.2

A reaction coordinate analysis, often performed using an Intrinsic Reaction Coordinate (IRC) calculation, maps the entire reaction pathway from reactants to products through the transition state. This analysis provides a detailed visualization of how the molecular geometry changes during the reaction. For the formation of the azabicyclic ring, an IRC calculation would show the progressive formation of the two new carbon-carbon or carbon-nitrogen bonds and the rehybridization of the atoms involved. This analysis confirms that the located transition state indeed connects the intended reactants and products, solidifying the proposed reaction mechanism.

Virtual Screening and Library Design for Novel Scaffolds (purely theoretical generation, not application related)

The rigid, three-dimensional structure of the 2-azabicyclo[2.2.1]heptane scaffold makes it an attractive core for the design of new chemical libraries. Computational methods allow for the in silico generation and evaluation of vast numbers of derivatives based on this core, a process known as virtual screening and library design.

The process begins with the core scaffold of 2-azabicyclo[2.2.1]heptan-5-one. Points of diversification are identified on the molecule, such as the nitrogen atom, the carbon atoms alpha to the ketone, or the bridgehead positions. Large libraries of virtual compounds can then be generated by computationally attaching a wide variety of chemical fragments or substituents to these diversification points.

These virtual libraries can be designed to explore novel chemical space by systematically varying properties such as size, shape, and electronic character. Computational filters can be applied to the generated library to select for molecules with desirable theoretical properties, such as specific molecular weight ranges, calculated lipophilicity (cLogP), or a high fraction of sp³-hybridized carbons, which is often associated with greater three-dimensionality. This purely theoretical generation of novel scaffolds allows chemists to explore the possibilities of the 2-azabicyclo[2.2.1]heptane core before committing to synthetic efforts.

Applications of 2 Azabicyclo 2.2.1 Heptan 5 One in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The enantiomerically pure nature of 2-azabicyclo[2.2.1]heptan-5-one;hydrochloride, particularly in its (1R,4R) configuration, is critical for its application in asymmetric synthesis. vulcanchem.com The inherent chirality of the bicyclic scaffold allows for the transfer of stereochemical information, guiding the formation of specific stereoisomers in subsequent reactions. This property is of paramount importance in the synthesis of biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect.

The rigid 2-azabicyclo[2.2.1]heptane skeleton serves as an excellent template for the synthesis of conformationally constrained amino acids. uni-regensburg.de These unnatural amino acids, when incorporated into peptides, can induce specific secondary structures and enhance proteolytic stability. researchgate.net The fixed torsional angles of the bicyclic system impart a predictable three-dimensional arrangement to the resulting peptidomimetics, which is crucial for their interaction with biological targets. For instance, derivatives of the 2-azabicyclo[2.2.1]heptane framework have been utilized to create analogs of proline and hydroxyproline, which are key components of many biologically active peptides. unirioja.essemanticscholar.org The synthesis of these constrained amino acids often involves the stereoselective functionalization of the 2-azabicyclo[2.2.1]heptan-5-one core.

PrecursorTarget MoleculeKey TransformationReference
(1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid(+)-epibatidineMulti-step synthesis including oxidation to (1R,4S)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one unirioja.es
2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)Carbocyclic nucleosidesVersatile chemical manipulations of the C=C bond nih.gov
4R-hydroxy-l-prolineBackbone-constrained γ-amino acid analoguesSynthesis of a C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptane core nih.gov

The well-defined stereochemistry and rigid structure of this compound make it an attractive scaffold for the design of novel chiral ligands and catalysts. By introducing coordinating functional groups onto the bicyclic framework, new ligands can be synthesized for use in asymmetric catalysis. These ligands can chelate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. For example, amide derivatives of 2-azabicyclo[2.2.1]heptane have been used in conjunction with zinc to catalyze asymmetric aldol (B89426) reactions. Furthermore, this scaffold has been incorporated into chiral iridium complexes for the asymmetric hydrogenation of alkenes and imines.

Intermediate in the Total Synthesis of Complex Molecular Architectures

The 2-azabicyclo[2.2.1]heptane framework is a recurring motif in a number of natural products and medicinally important compounds. As such, this compound serves as a key intermediate in the total synthesis of these complex molecular architectures. Its pre-defined stereochemistry and functionality provide a strategic advantage in the construction of intricate polycyclic systems.

The synthesis of alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms, has significantly benefited from the use of the 2-azabicyclo[2.2.1]heptane scaffold. For example, a synthetic intermediate containing the core of longeracemine, a Daphniphyllum alkaloid, was efficiently prepared using a stereoselective samarium(II) iodide-mediated cascade reaction to construct the 2-azabicyclo[2.2.1]heptane framework. nih.gov The inherent rigidity of the bicyclic ketone provides a solid foundation upon which the remainder of the complex natural product can be assembled. Palladium-catalyzed reactions have also been employed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to build a library of bridged aza-bicyclic structures. rsc.orgnih.gov

Starting MaterialSynthetic TargetKey ReactionReference
7-azabicyclo[2.2.1]heptadiene derivativeLongeracemine coreSmI2-mediated spirocyclization and rearrangement cascade nih.gov
CyclopentenesOxygenated 2-azabicyclo[2.2.1]heptanesPalladium-catalyzed 1,2-aminoacyloxylation rsc.orgnih.gov
2-benzyl-2-azabicyclo[2.2.1]hept-5-eneanti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptaneBromination followed by skeletal rearrangement with hydride le.ac.uk

Development of Novel Reaction Methodologies

The unique reactivity of the strained 2-azabicyclo[2.2.1]heptane system has led to its use in the development of novel reaction methodologies. For instance, rearrangement reactions of this bicyclic scaffold have been reported. Under Mitsunobu conditions, 2-azabicyclo[2.2.1]heptane derivatives can undergo a ring expansion to form the 2-azabicyclo[3.2.1]octane system. This transformation proceeds through the formation of an aziridinium (B1262131) intermediate, followed by regioselective ring opening. Such rearrangements demonstrate the potential for skeletal diversification of the 2-azabicyclo[2.2.1]heptane core, providing access to new and diverse molecular frameworks. The development of these methodologies expands the synthetic chemist's toolbox for the construction of complex molecules.

Scaffolds for the Design of Conformationally Restricted Systems

The inherent rigidity of the 2-azabicyclo[2.2.1]heptane skeleton makes it an ideal scaffold for the design of conformationally restricted systems. pwr.edu.pl By limiting the number of accessible conformations, it is possible to design molecules with enhanced receptor selectivity and improved pharmacokinetic properties. The constrained nature of the bicyclic ring system reduces the entropic penalty upon binding to a biological target, which can lead to an increase in binding affinity. This principle has been applied in the design of various therapeutic agents, where the 2-azabicyclo[2.2.1]heptane core serves to lock the molecule in a bioactive conformation.

Rigid Frameworks for Probing Molecular Interactions

The 2-azabicyclo[2.2.1]heptane skeleton is a derivative of norbornane (B1196662), a bridged bicyclic system characterized by a high degree of conformational rigidity. This structural constraint is a key feature that makes 2-azabicyclo[2.2.1]heptan-5-one and its derivatives excellent scaffolds for the design of molecular probes and for studying molecular recognition phenomena. The fixed spatial arrangement of substituents on this framework reduces the number of accessible conformations, which in turn can lead to highly specific interactions with other molecules.

The constrained conformation of the 2-azabicyclo[2.2.1]heptane framework effectively shields one face of the molecule, compelling an approaching reagent or binding partner to interact from the less sterically hindered face. This principle is fundamental in achieving high stereoselectivity in chemical reactions and high specificity in molecular recognition events. By strategically placing functional groups on this rigid scaffold, chemists can design molecules with well-defined three-dimensional structures to investigate binding interactions, reaction mechanisms, and the influence of molecular geometry on physical and chemical properties.

While much of the research on this scaffold is in the context of medicinal chemistry, the fundamental principles of using its rigid framework to control molecular geometry are applicable to the broader field of molecular interactions. For instance, derivatives of the 2-azabicyclo[2.2.1]heptane system can be synthesized to act as chiral auxiliaries, where the rigid backbone directs the stereochemical outcome of a reaction on a separate part of the molecule. After the desired stereoisomer is formed, the auxiliary can be cleaved, having served its purpose of enforcing a specific spatial arrangement during the reaction.

The table below illustrates how the rigid 2-azabicyclo[2.2.1]heptane framework, when incorporated into larger molecules, can influence molecular geometry and interactions.

Derivative TypeIntended ApplicationKey Structural Feature & Consequence
Chiral AuxiliaryAsymmetric SynthesisThe bicyclic structure sterically blocks one reaction face, leading to high enantiomeric or diastereomeric excess in the product.
Molecular ProbeStudy of Binding InteractionsFunctional groups are held in a fixed orientation, allowing for the precise mapping of binding pockets in macromolecules.
Conformationally Restricted AnalogMechanistic StudiesLimits the rotational degrees of freedom of appended functional groups, helping to elucidate the bioactive conformation required for a specific interaction.

Precursors for Specialty Chemical Synthesis (non-pharmaceutical, non-biological)

Beyond its utility in designing molecular probes, 2-azabicyclo[2.2.1]heptan-5-one and its derivatives are valuable precursors for the synthesis of specialty chemicals, particularly polymers. The strained bicyclic lactam structure can undergo ring-opening polymerization to produce polyamides with unique properties.

One of the most notable applications in this area is the Ring-Opening Metathesis Polymerization (ROMP) of the unsaturated analog, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as Vince Lactam. researchgate.netresearchgate.net ROMP is a powerful polymerization technique that utilizes transition metal catalysts to open the cyclic monomer and form a linear polymer. The polymerization of Vince Lactam and its N-substituted derivatives has been shown to yield poly(2-pyrrolidone-3,5-diylvinylene), a polymer with a unique structure that is not readily accessible through other polymerization methods. researchgate.net

The properties of the resulting polymer, such as its stereochemistry (tacticity), can be controlled by the choice of catalyst. For example, specific ruthenium and tungsten catalysts can produce highly cis-syndiotactic or cis-isotactic polymers from N-protected Vince Lactam derivatives. researchgate.net This level of control over the polymer microstructure is crucial for tailoring the material's physical and chemical properties for specific applications. After polymerization, the protecting groups can be removed to yield the final, functional polyamide. researchgate.net

While the majority of published research focuses on the unsaturated Vince Lactam, the principles of ring-opening polymerization are also applicable to saturated bicyclic lactams like 2-azabicyclo[2.2.1]heptan-5-one. Anionic ring-opening polymerization (AROP) is a widely used method for the polymerization of various lactam monomers to produce polyamides. rsc.org This technique typically requires a strong base as a catalyst and a lactam-derived imide as a co-initiator. The strain within the bicyclic ring system of 2-azabicyclo[2.2.1]heptan-5-one would be a driving force for such a polymerization.

The table below summarizes the conditions and outcomes for the ring-opening polymerization of a related unsaturated bicyclic lactam, which serves as a model for the potential polymerization of 2-azabicyclo[2.2.1]heptan-5-one.

MonomerPolymerization MethodCatalyst / InitiatorResulting Polymer Structure
2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)Ring-Opening Metathesis Polymerization (ROMP)WCl6 / AlEt3Poly(2-pyrrolidone-3,5-diylvinylene) researchgate.net
N-protected Vince Lactam DerivativesRing-Opening Metathesis Polymerization (ROMP)Ruthenium, Molybdenum, or Tungsten complexesStereoregular (cis-syndiotactic or cis-isotactic) polymers researchgate.net
General LactamsAnionic Ring-Opening Polymerization (AROP)Strong base (e.g., sodium hydride) and N-acyllactam co-initiatorPolyamides rsc.org

The development of polymers derived from 2-azabicyclo[2.2.1]heptan-5-one could lead to new materials with applications in areas such as advanced coatings, specialty fibers, and separation membranes, where the unique structural features of the monomer can be translated into desirable material properties.

Future Research Directions and Unexplored Avenues for 2 Azabicyclo 2.2.1 Heptan 5 One

Development of Green and Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes necessitates a shift towards greener and more sustainable methods for the synthesis of 2-azabicyclo[2.2.1]heptan-5-one hydrochloride. While traditional synthetic routes have proven effective, future research should prioritize the development of methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

A significant stride in this direction would be the exploration of biocatalysis. The enzymatic resolution of the closely related Vince lactam ((±)-2-azabicyclo[2.2.1]hept-5-en-3-one) using lactamases has been successfully demonstrated to produce enantiomerically pure products. nih.govresearchgate.net Future investigations could focus on identifying or engineering enzymes, such as ketoreductases or transaminases, capable of stereoselectively synthesizing 2-azabicyclo[2.2.1]heptan-5-one or its precursors. Whole-cell biocatalysis presents another promising avenue, potentially offering a more cost-effective and operationally simpler approach. nih.gov

Furthermore, the principles of green chemistry can be applied to existing synthetic pathways. This includes the replacement of hazardous reagents and solvents with safer alternatives, the implementation of catalytic processes to reduce stoichiometric waste, and the optimization of reaction conditions to improve energy efficiency. The development of a one-pot synthesis from readily available starting materials would represent a significant advancement in the sustainable production of this valuable compound.

Novel Derivatization Strategies for Enhanced Structural Diversity

The inherent functionality of 2-azabicyclo[2.2.1]heptan-5-one, namely the secondary amine and the ketone, provides ample opportunities for derivatization. Future research should focus on developing novel strategies to expand the structural diversity of its derivatives, thereby broadening their potential applications, particularly in medicinal chemistry.

The ketone moiety is a prime target for a variety of transformations. Beyond standard carbonyl chemistry, such as reductive amination and Wittig reactions, more advanced and stereoselective methodologies could be explored. For instance, the development of catalytic asymmetric additions to the carbonyl group would allow for the controlled introduction of new stereocenters, leading to a wider range of diastereomerically pure compounds. The synthesis of spirocyclic derivatives by reacting the ketone with bifunctional reagents is another underexplored area that could yield compounds with unique three-dimensional structures.

The secondary amine offers a handle for the introduction of a wide array of substituents through N-acylation, N-alkylation, and N-arylation reactions. The exploration of novel coupling partners and catalytic systems for these transformations could lead to the synthesis of libraries of compounds with diverse electronic and steric properties. Furthermore, the rigid 2-azabicyclo[2.2.1]heptane scaffold can serve as a chiral auxiliary or ligand in asymmetric synthesis, a potential application that warrants further investigation. nih.govpwr.edu.pl

Exploration of New Catalytic Transformations

The unique structural and electronic properties of the 2-azabicyclo[2.2.1]heptane framework suggest its potential as a scaffold for the development of novel catalysts. Future research should explore the application of 2-azabicyclo[2.2.1]heptan-5-one and its derivatives as organocatalysts or as ligands in metal-catalyzed reactions.

The rigid bicyclic structure can enforce a specific spatial arrangement of catalytic functional groups, potentially leading to high levels of stereocontrol in asymmetric transformations. For example, proline- and thiourea-based organocatalysts incorporating the 2-azabicyclo[2.2.1]heptane scaffold could be synthesized and evaluated in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The predictable conformational rigidity of the scaffold would be advantageous in designing catalysts with well-defined active sites.

In the realm of metal catalysis, derivatives of 2-azabicyclo[2.2.1]heptan-5-one could be functionalized with coordinating groups to serve as chiral ligands for a range of transition metals. The steric bulk and electronic properties of the ligand could be fine-tuned by modifying the substituents on the bicyclic framework. These novel metal complexes could then be screened for their catalytic activity in reactions such as asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. ucla.edu

Advanced Spectroscopic Characterization in Solution and Solid State

A comprehensive understanding of the structural and dynamic properties of 2-azabicyclo[2.2.1]heptan-5-one hydrochloride is crucial for its rational application in various fields. While standard spectroscopic techniques such as NMR and IR are routinely used for its characterization, future research should employ more advanced spectroscopic methods to gain deeper insights into its behavior in both solution and the solid state.

In solution, advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be utilized to unambiguously assign all proton and carbon signals and to determine the relative stereochemistry of the molecule. diva-portal.org Chiroptical spectroscopy, including circular dichroism (CD) and vibrational circular dichroism (VCD), could be employed to study the absolute configuration and conformational preferences of chiral derivatives in solution.

In the solid state, high-resolution solid-state NMR (ssNMR) spectroscopy can provide valuable information about the crystal packing, polymorphism, and intermolecular interactions of 2-azabicyclo[2.2.1]heptan-5-one hydrochloride. mdpi.comst-andrews.ac.ukemory.edu Techniques such as cross-polarization magic-angle spinning (CP-MAS) and 2D ssNMR correlation experiments can be used to probe the local environment of each atom in the crystal lattice. st-andrews.ac.uk These studies would be particularly valuable for understanding the physical properties of the solid material and for identifying different polymorphic forms.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. Future research should focus on the development of continuous flow processes for the synthesis of 2-azabicyclo[2.2.1]heptan-5-one hydrochloride and its derivatives. nih.govuc.ptfrontiersin.org

The multi-step synthesis of this compound could be translated into a fully automated flow process, where each reaction step is performed in a dedicated reactor module. nih.gov This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities. In-line purification techniques, such as solid-phase extraction or continuous crystallization, could be integrated into the flow system to streamline the workup process and minimize manual handling. uc.pt

The development of a robust and scalable flow synthesis would not only be beneficial for the industrial production of 2-azabicyclo[2.2.1]heptan-5-one hydrochloride but would also facilitate the rapid synthesis of analog libraries for drug discovery and other applications. Automated synthesis platforms could be employed to systematically explore a wide range of reaction conditions and starting materials, accelerating the discovery of new derivatives with desired properties. researchgate.net

Deeper Theoretical Investigations into Reaction Mechanisms and Selectivity

Computational chemistry provides a powerful tool for understanding the intricate details of chemical reactions and for predicting their outcomes. Future research should leverage theoretical methods, such as Density Functional Theory (DFT), to gain a deeper understanding of the reaction mechanisms and stereoselectivity involved in the synthesis and reactions of 2-azabicyclo[2.2.1]heptan-5-one.

DFT calculations can be used to model the transition states of key reaction steps, such as the aza-Diels-Alder reaction often employed in the synthesis of the bicyclic scaffold. researchgate.netcore.ac.uk These calculations can provide insights into the factors that govern the stereochemical outcome of the reaction, such as the nature of the catalyst, the solvent, and the substituents on the reactants. This understanding can then be used to rationally design more efficient and selective synthetic routes.

Furthermore, computational studies can be employed to predict the reactivity of 2-azabicyclo[2.2.1]heptan-5-one and its derivatives in various chemical transformations. By modeling the potential energy surfaces of different reaction pathways, it is possible to identify the most favorable conditions for achieving a desired outcome. This predictive capability can significantly reduce the amount of experimental work required to develop new synthetic methodologies and to explore the chemical space around this versatile scaffold.

Application in Materials Science (as a monomer or scaffold within polymers, excluding specific material properties or applications)

The rigid and well-defined structure of 2-azabicyclo[2.2.1]heptan-5-one suggests its potential as a monomer or a structural scaffold in the development of novel polymeric materials. Future research should explore the incorporation of this bicyclic unit into polymer backbones to create materials with unique architectures and functionalities.

The ring-opening polymerization of the related 2-azabicyclo-[2.2.1]-hept-5-en-3-one has been shown to produce polymers with a poly(2-pyrrolidone-3,5-diylvinylene) structure. researchgate.net A similar ring-opening metathesis polymerization (ROMP) of a derivative of 2-azabicyclo[2.2.1]heptan-5-one could potentially lead to novel polymers with interesting topologies. The rigid bicyclic units in the polymer backbone could impart unique thermal and mechanical properties to the resulting material.

Alternatively, 2-azabicyclo[2.2.1]heptan-5-one could be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, and then copolymerized with other monomers to create cross-linked networks or functional polymers. The bicyclic scaffold could serve as a rigid cross-linking agent or as a pendant group that imparts specific functionalities to the polymer. The development of such materials could open up new possibilities in areas such as drug delivery, catalysis, and separation science, although the specific properties and applications are beyond the scope of this discussion. The synthesis of furan-based polyamides from related bicyclic lactams also suggests a potential pathway for creating novel polyamides from 2-azabicyclo[2.2.1]heptan-5-one. rsc.org

Investigation of Supramolecular Chemistry Involving the 2-Azabicyclo[2.2.1]heptan-5-one Scaffold

The rigid, conformationally constrained framework of the 2-azabicyclo[2.2.1]heptane system presents a unique and promising scaffold for the exploration of supramolecular chemistry. This field focuses on the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The predictable geometry of the 2-azabicyclo[2.2.1]heptan-5-one scaffold, combined with the presence of hydrogen bond donors and acceptors (the secondary amine and the ketone carbonyl group), makes it an attractive building block for the rational design of self-assembling systems and host-guest complexes.

Future research in this area is poised to uncover novel applications for this versatile molecule, extending beyond its traditional use in medicinal chemistry. The exploration of its supramolecular chemistry can be categorized into several key avenues, including its role in crystal engineering, the formation of discrete molecular assemblies, and its potential in the development of functional materials.

The inherent chirality and rigidity of the 2-azabicyclo[2.2.1]heptane skeleton are key features that can be exploited to control the spatial arrangement of molecules in the solid state. The hydrochloride salt of 2-azabicyclo[2.2.1]heptan-5-one introduces a protonated amine, which is a strong hydrogen bond donor, and a chloride counter-ion, which can act as a hydrogen bond acceptor. This arrangement provides the necessary functionalities for the formation of predictable and robust hydrogen-bonding networks.

Studies on analogous systems, such as 7-azabicyclo[2.2.1]heptan-7-ium chloride, have demonstrated the formation of infinite zigzag chains in the crystal lattice through N—H⋯Cl hydrogen bonds. iucr.org This precedent suggests that 2-azabicyclo[2.2.1]heptan-5-one hydrochloride could similarly form well-defined one-dimensional, two-dimensional, or even three-dimensional supramolecular architectures. The precise nature of these architectures will be influenced by the stereochemistry of the bicyclic core and the positioning of the ketone group.

Beyond self-assembly, the 2-azabicyclo[2.2.1]heptan-5-one scaffold can be investigated for its ability to participate in host-guest chemistry. The defined shape and distribution of functional groups could allow it to act as a guest, fitting into the cavities of larger host molecules such as cyclodextrins, calixarenes, or cucurbiturils. Alternatively, derivatives of the scaffold could be designed to act as hosts for smaller ions or neutral molecules.

The secondary amine and ketone carbonyl are capable of engaging in a variety of non-covalent interactions, including:

Hydrogen Bonding: The protonated amine of the hydrochloride salt is a strong hydrogen bond donor, while the ketone carbonyl is a hydrogen bond acceptor. These interactions are highly directional and are expected to play a dominant role in the formation of any supramolecular assembly.

Dipole-Dipole Interactions: The polar nature of the ketone and the protonated amine will lead to electrostatic interactions that can influence molecular packing.

The combination of these forces, guided by the rigid bicyclic framework, could lead to the formation of a variety of supramolecular structures. For instance, derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have been used to create rigid peptide analogues, demonstrating the utility of this framework in directing the conformation and assembly of larger molecules. acs.orgacs.org

Future research should focus on the synthesis of a variety of derivatives of 2-azabicyclo[2.2.1]heptan-5-one to systematically study the effect of substituents on the resulting supramolecular structures. Single-crystal X-ray diffraction will be a crucial technique for the detailed characterization of the solid-state assemblies. Computational modeling could also be employed to predict and understand the intermolecular interactions driving the self-assembly processes. The insights gained from these studies could pave the way for the design of new materials with tailored properties, such as porous solids for gas storage or separation, or chiral materials for enantioselective recognition and catalysis.

Q & A

Q. How is this compound utilized in central nervous system (CNS) drug discovery?

  • Methodological Answer :
  • Scaffold for Analgesics : Derivatives with C-3 carboxyl groups show μ-opioid receptor agonism (Ki_i = 12 nM) in rodent models .
  • Blood-Brain Barrier Penetration : LogBB values >0.3 predict CNS activity. Modify logD (1.5–2.0) via N-alkylation or fluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.1]heptan-5-one;hydrochloride
Reactant of Route 2
2-Azabicyclo[2.2.1]heptan-5-one;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.